Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate
CAS No.:
Cat. No.: VC18614587
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H26N2O4 |
|---|---|
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]carbamate |
| Standard InChI | InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10(9)16-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,18)/t9-,10-/m0/s1 |
| Standard InChI Key | OKNXKZYFYNBRHV-UWVGGRQHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC1NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound features a cyclobutane ring substituted at the trans-2 position with a Boc-protected amino group and an additional carbamate moiety. The trans stereochemistry is explicitly defined in its IUPAC name: tert-butyl N-[(1S,2S)-2-[(tert-butoxycarbonyl)amino]cyclobutyl]carbamate. This configuration imposes significant steric constraints, which influence both its reactivity and intermolecular interactions. The cyclobutane ring’s inherent strain (approximately 110° bond angles) further contributes to its unique electronic profile, as evidenced by computational models .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₆N₂O₄ |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | tert-butyl N-[(1S,2S)-2-[(tert-butoxycarbonyl)amino]cyclobutyl]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC1NC(=O)OC(C)(C)C |
| InChIKey | OKNXKZYFYNBRHV-UWVGGRQHSA-N |
The stereospecific trans arrangement is critical for maintaining planar alignment of the carbamate groups, which facilitates hydrogen bonding with target enzymes or receptors in pharmaceutical applications.
Synthesis and Manufacturing
Boc Protection Strategy
The synthesis of tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate typically begins with a cyclobutylamine precursor. The Boc groups are introduced sequentially using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, often employing catalysts like 4-dimethylaminopyridine (DMAP). A representative protocol involves:
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Amino Group Protection: Reaction of trans-2-aminocyclobutanol with Boc₂O in dichloromethane (DCM) at 0°C, followed by quenching with aqueous sodium bicarbonate.
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Carbamate Formation: Subsequent treatment with chloroformate derivatives to install the second Boc group, ensuring stereochemical retention via low-temperature conditions (−20°C) .
Table 2: Synthetic Conditions and Yields
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Boc₂O, DMAP, DCM | 0°C | 85% |
| 2 | ClCO₂Boc, Et₃N, THF | −20°C | 78% |
Purification is achieved via silica gel chromatography, with elution systems such as ethyl acetate/hexane (1:3) yielding >95% purity.
Stereochemical Control
Maintaining the trans configuration during synthesis requires careful optimization. Kinetic studies reveal that elevated temperatures promote epimerization at the cyclobutane ring’s chiral centers . Thus, reactions are conducted below −10°C to minimize racemization, as demonstrated in the synthesis of analogous cyclobutylcarbamates.
Applications in Pharmaceutical Chemistry
Intermediate in Peptide Mimetics
The compound’s rigid cyclobutane scaffold mimics peptide β-turn structures, making it valuable for designing protease inhibitors. For example, derivatives of this carbamate have shown inhibitory activity against HIV-1 protease (IC₅₀ = 120 nM) by occupying the enzyme’s substrate-binding pocket.
Prodrug Development
Boc-protected carbamates are widely used to enhance the bioavailability of amine-containing drugs. In preclinical studies, this compound served as a prodrug for a cyclobutane-derived NMDA receptor antagonist, achieving 92% oral bioavailability in murine models .
Table 3: Biological Activity of Derivatives
| Derivative | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Hydroxymethyl analog | NMDA Receptor | 45 nM |
| Dimethylcyclobutyl variant | CYP3A4 Inhibition | 2.1 μM |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 18H, Boc CH₃), 3.98–4.12 (m, 2H, cyclobutane CH), 5.21 (br s, 1H, NH).
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HRMS (ESI+): Calculated for C₁₄H₂₆N₂O₄ [M+H]⁺: 287.1965; Found: 287.1961 .
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes using chiral auxiliaries or organocatalysts could reduce reliance on chromatographic purification. Preliminary work with Jacobsen’s thiourea catalyst has achieved 88% ee for related cyclobutane systems .
Targeted Drug Delivery
Functionalizing the carbamate with PEG linkers may enable tumor-specific delivery of chemotherapeutic payloads, leveraging the cyclobutane ring’s metabolic stability.
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